Sodium chondroitin sulfate A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

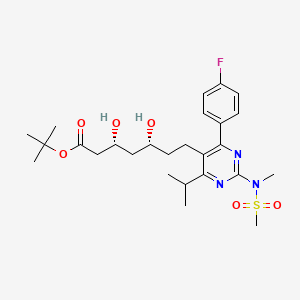

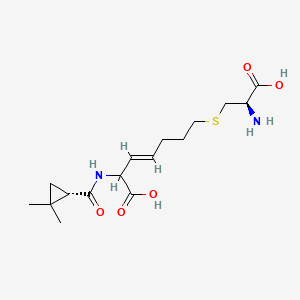

Sodium chondroitin sulfate A is a sulfated glycosaminoglycan (GAG) that is extensively distributed in the extracellular matrix of connective tissues, such as cartilage, skin, cornea, and umbilical cord . It is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid, which are variably sulfated . This compound is known for its significant role in providing structural integrity and resistance to compression in cartilage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium chondroitin sulfate A involves several steps, including enzymolysis, resin absorption, elution, decoloring, ultrafiltration, deposition, and drying . The enzymolysis step breaks down the cartilage tissue to release the chondroitin sulfate, which is then absorbed onto a resin. The absorbed compound is eluted, decolored, and subjected to ultrafiltration to remove impurities. Finally, the compound is precipitated, dewatered, and dried to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves extraction from animal cartilage, such as bovine or shark cartilage . The process includes alkaline digestion, enzymatic hydrolysis, and purification steps to ensure high purity and yield . The extracted compound is then converted to its sodium salt form through neutralization with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Sodium chondroitin sulfate A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used to oxidize the hydroxyl groups in the disaccharide units.

Reduction: Sodium borohydride can be used to reduce the oxidized groups back to hydroxyl groups.

Substitution: Sulfation reactions are performed using sulfur trioxide-pyridine complex to introduce sulfate groups at specific positions.

Major Products: The major products formed from these reactions include various sulfated derivatives of chondroitin sulfate, which exhibit different biological activities .

Scientific Research Applications

Sodium chondroitin sulfate A has a wide range of scientific research applications:

Biology: It plays a crucial role in cell signaling, tissue growth, and repair.

Medicine: It is widely used in the treatment of osteoarthritis due to its ability to provide structural support to cartilage and reduce inflammation.

Industry: It is used in the formulation of dietary supplements, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium chondroitin sulfate A involves several pathways:

Anti-inflammatory Activity: It inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage degradation.

Stimulation of Proteoglycan Synthesis: It promotes the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining cartilage structure.

Hydrophilic Properties: Its ability to attract and retain water helps in absorbing compressive forces in cartilage.

Comparison with Similar Compounds

Chondroitin-4-sulfate: Similar in structure but differs in the position of sulfate groups.

Chondroitin-6-sulfate: Another variant with sulfate groups at different positions.

Glucosamine: Often used in combination with chondroitin sulfate for joint health.

Uniqueness: Sodium chondroitin sulfate A is unique due to its specific sulfation pattern, which imparts distinct biological activities and therapeutic potential . Its ability to provide structural support and reduce inflammation makes it a valuable compound in medical and industrial applications .

Properties

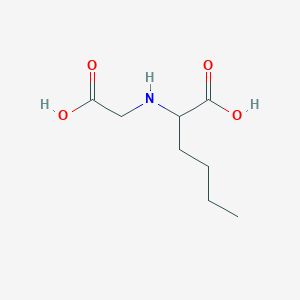

Molecular Formula |

C14H23NO15S |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

(3S,6R)-6-[(2R,5R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4?,5?,6?,7-,8?,9-,10?,11?,13+,14+/m0/s1 |

InChI Key |

AVJBPWGFOQAPRH-LRVNKPFDSA-N |

Isomeric SMILES |

CC(=O)NC1[C@@H](OC([C@@H](C1O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)

![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)